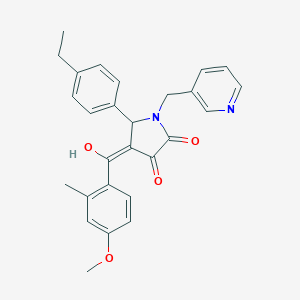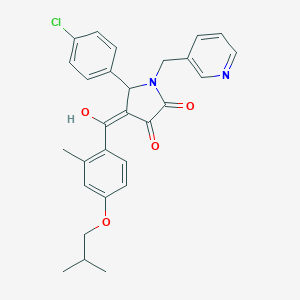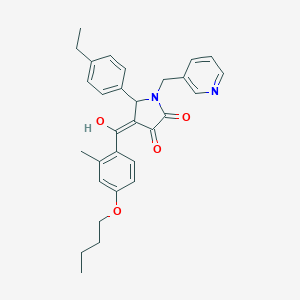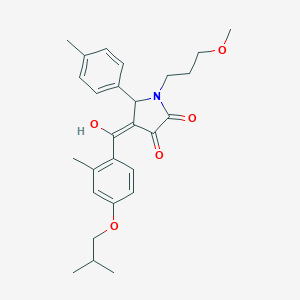![molecular formula C18H16BrN3O4S B266895 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. We will also list future directions for research on this compound.
作用機序
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of specific enzymes or by interfering with the function of specific receptors in the body.
Biochemical and Physiological Effects:
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been found to exhibit antioxidant properties and to have a protective effect on the liver.
実験室実験の利点と制限
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in high yields. Another advantage is that it exhibits a range of biological activities, making it useful for studying various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, more research is needed to determine the optimal dosage and concentration of this compound for different applications.
将来の方向性
There are several future directions for research on N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to study its mechanism of action in more detail to better understand its biological effects. Additionally, more research is needed to determine the optimal dosage and concentration of this compound for different applications. Finally, further studies are needed to investigate its potential use in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders.
In conclusion, N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields, and it exhibits antimicrobial, antitumor, and anti-inflammatory properties. While more research is needed to fully understand its mechanism of action and optimal dosage for different applications, this compound holds promise for future research in the scientific community.
合成法
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is synthesized through a specific method that involves the reaction of 4-bromoaniline with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting compound is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine to produce the final product. This synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
特性
製品名 |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C18H16BrN3O4S |
分子量 |
450.3 g/mol |
IUPAC名 |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H16BrN3O4S/c1-24-13-8-11(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,22,23) |
InChIキー |
RWFZUASNVGSGLM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)


![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)